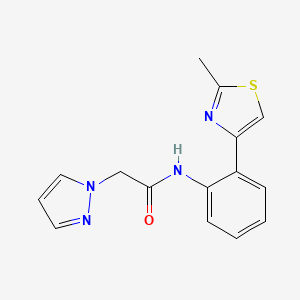
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic molecule that may be related to various research efforts in the development of pharmaceutical agents. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes , or for their inhibition effects on bacteria and algae . These studies suggest that the compound could potentially have interesting biological properties worth investigating.
Synthesis Analysis
The synthesis of related compounds typically involves the preparation of acetamide derivatives with various substituents on the phenyl and thiazol rings. For instance, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides were prepared with different moieties, showing potent agonistic activity against β3-adrenergic receptors . The synthesis process often includes coupling reactions and may involve the use of specific solvents and reagents to achieve the desired product with high yield and purity .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic and computational methods. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . Computational methods such as DFT calculations have been used to optimize molecular structures and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl and thiazol rings. The presence of different functional groups can lead to various intermolecular interactions, such as hydrogen bonding, which can affect the compound's stability and reactivity . The bioactivity of these compounds, such as their agonistic activity on adrenergic receptors or inhibition effects on bacteria and algae, is also a result of their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The crystal structure, as determined by X-ray diffraction, can reveal information about the compound's solid-state properties, such as unit-cell parameters and hydrogen bonding patterns . Theoretical calculations, such as those for the first hyperpolarizability, can indicate the potential of these compounds in nonlinear optics . Additionally, the solubility, melting point, and stability of these compounds can be assessed through thermogravimetric and differential thermal analysis .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One study investigated pyrazole-acetamide derivatives, closely related to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, in the synthesis of Co(II) and Cu(II) coordination complexes. These complexes were characterized using various spectroscopic techniques and evaluated for their antioxidant activity using in vitro assays. The study revealed significant antioxidant activities for both the ligands and their complexes (Chkirate et al., 2019).
Antimicrobial Activities
Another research focused on the synthesis of novel thiazole derivatives, which share structural similarities with this compound. These derivatives were evaluated for their antimicrobial activities against various bacterial and fungal species. The study found that some compounds exhibited significant antimicrobial properties (Saravanan et al., 2010).
Anticancer Agents
A study on 5-methyl-4-phenyl thiazole derivatives, structurally related to the compound , assessed their potential as anticancer agents. The synthesized compounds were tested for their antitumor activities against human lung adenocarcinoma cells and other cell lines, showing selective cytotoxicity and inducing apoptosis in certain cases (Evren et al., 2019).
Computational and Pharmacological Evaluation
Research involving computational and pharmacological evaluations of heterocyclic novel derivatives, including pyrazole compounds, was conducted. This study focused on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results indicated potential therapeutic applications for these compounds in various medical conditions (Faheem, 2018).
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-17-14(10-21-11)12-5-2-3-6-13(12)18-15(20)9-19-8-4-7-16-19/h2-8,10H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRPXJTKXLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

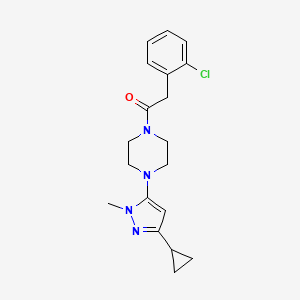
![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
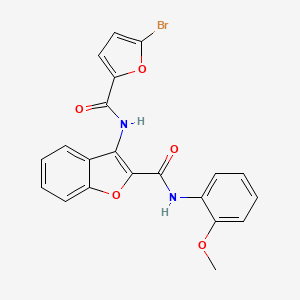
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
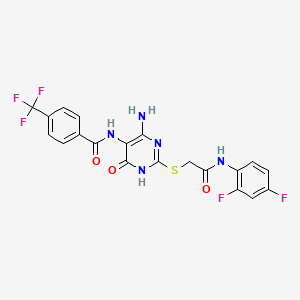
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)

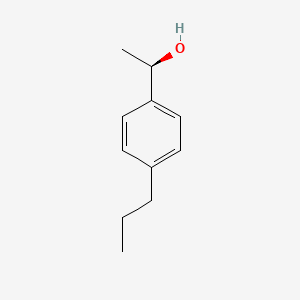
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
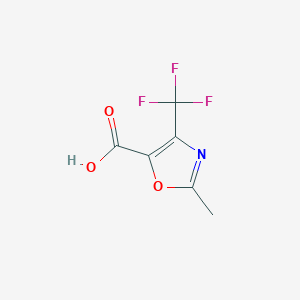

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)